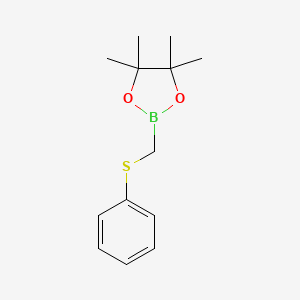
4,4,5,5-TETRAMETIL-2-FENILSULFANILMET&
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C13H19BO2S and a molecular weight of 250.16 g/mol . This compound is known for its unique structure, which includes a boron atom bonded to a phenylsulfanylmethyl group and a dioxaborolane ring. It is used in various research and industrial applications due to its reactivity and stability.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of aryl and heteroaryl derivatives via the formation of carbon-carbon (C-C) and carbon-heteroatom (C-hetero) bonds.
Biology: The compound is utilized in the development of biochemical assays and as a probe for studying enzyme activities and protein interactions.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
Target of Action
It is used to prepare aryl/heteroaryl derivatives via the formation of c-c and c-hetero bonds .
Mode of Action
The compound 4,4,5,5,-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane interacts with its targets through the formation of C-C and C-hetero bonds . This interaction results in the preparation of aryl/heteroaryl derivatives .
Biochemical Pathways
It is known to be involved in the synthesis of α-aminoboronic acids as serine proteases inhibitors .
Result of Action
It is known to be used as a starting material in the synthesis of α-aminoboronic acids as serine proteases inhibitors .
Métodos De Preparación
The synthesis of 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane typically involves the reaction of pinacol with phenylsulfanylmethylboronic acid under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or thiols.
Substitution: The phenylsulfanylmethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new carbon-sulfur bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or THF, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane can be compared with other boronic esters and boronic acids, such as:
Phenylboronic acid pinacol ester: Similar in structure but lacks the phenylsulfanylmethyl group, making it less versatile in certain reactions.
Bis(pinacolato)diboron: Used in similar coupling reactions but has a different reactivity profile due to the presence of two boron atoms.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the phenylsulfanylmethyl group, making it less effective in forming certain C-C and C-hetero bonds.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(phenylsulfanylmethyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-17-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPGLPBMZOKGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405494 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66080-23-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


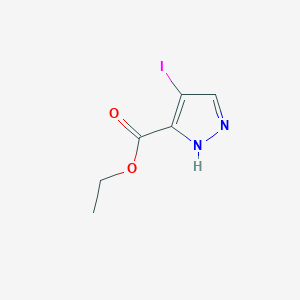
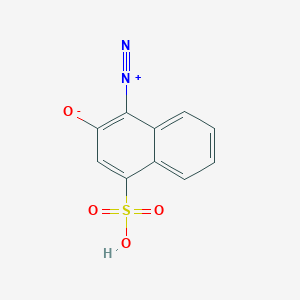

![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)

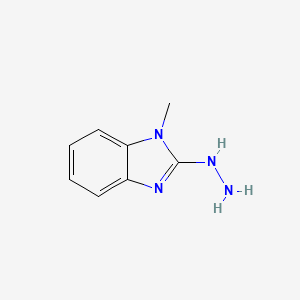
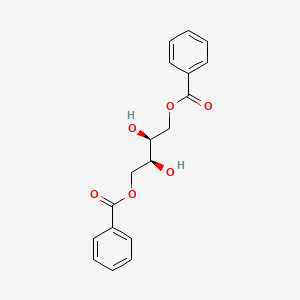




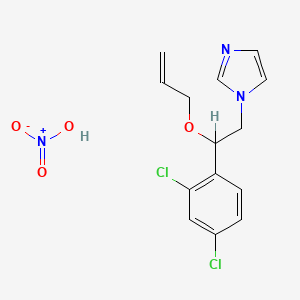

![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)
